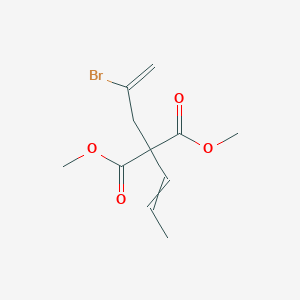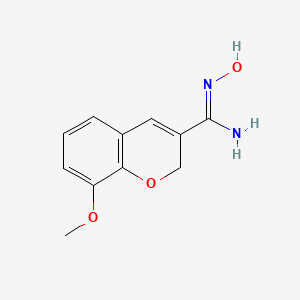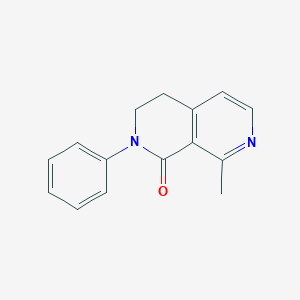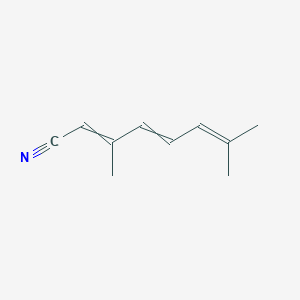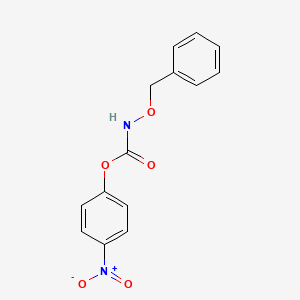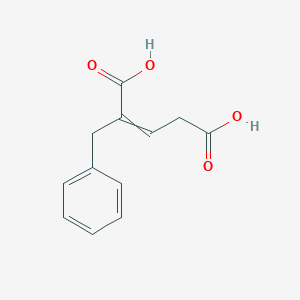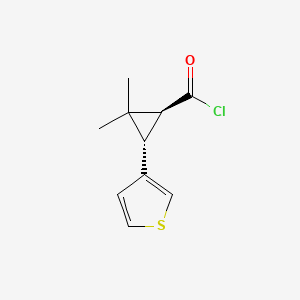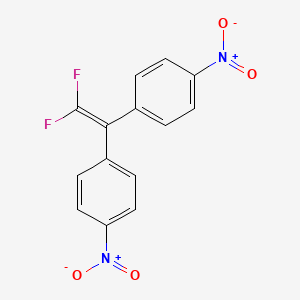
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two fluorine atoms and two nitrophenyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene can be synthesized through the reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with primary or secondary amines in dipolar aprotic solvents such as acetonitrile, benzonitrile, and dimethyl sulphoxide . The reaction proceeds through a multistep mechanism involving pre-equilibrium followed by fast addition-elimination steps .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of fluorine atoms.
Addition Reactions: The ethene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in the synthesis and modification of the compound.
Polar Aprotic Solvents: Solvents such as acetonitrile and dimethyl sulphoxide are frequently used to facilitate reactions.
Major Products Formed
1-Amino-1-fluoro-2,2-bis(4-nitrophenyl)ethene: This is a major product formed through the reaction of this compound with amines.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene involves its interaction with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,2-bis(4-nitrophenyl)ethane: This compound is a precursor in the synthesis of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene.
1,1-Dichloro-2,2-bis(4-nitrophenyl)ethene: Another similar compound that undergoes similar reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitrophenyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
83004-37-9 |
|---|---|
Fórmula molecular |
C14H8F2N2O4 |
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
1-[2,2-difluoro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H8F2N2O4/c15-14(16)13(9-1-5-11(6-2-9)17(19)20)10-3-7-12(8-4-10)18(21)22/h1-8H |
Clave InChI |
GFHYUWJSDJHASR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
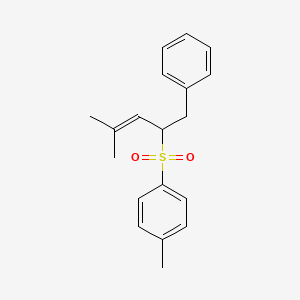

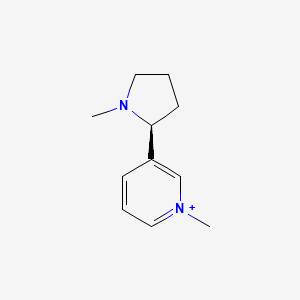
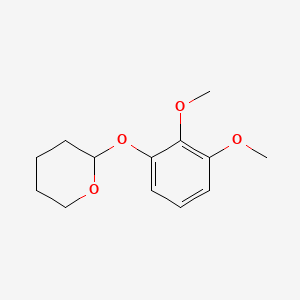
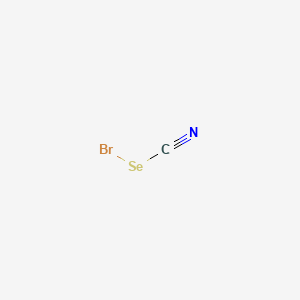
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
